

# 11-Propionate 21-chloro diflorasone chemical structure and properties

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## Compound of Interest

Compound Name: 11-Propionate 21- chloro  
diflorasone

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An In-depth Technical Guide on the Corticosteroid Derivative: 11-Propionate 21-chloro diflorasone

This guide provides a detailed overview of the chemical structure, properties, and putative biological mechanism of 11-Propionate 21-chloro diflorasone. Given the limited publicly available data for this specific molecule, which is identified as a related substance or impurity of the potent corticosteroid Halobetasol Propionate, this document leverages data from the parent compound, Diflorasone, and its well-studied derivative, Diflorasone Diacetate, to provide a comprehensive technical context for researchers, scientists, and drug development professionals.

## Chemical Identity and Structure

11-Propionate 21-chloro diflorasone is a synthetic corticosteroid derivative. Its chemical identity is established with a unique CAS number and a defined molecular structure, indicating specific substitutions on the diflorasone backbone.

Chemical Name: [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate[1] Synonyms: 11-O-Propionyl Halobetasol, Halobetasol Propionate Impurity B[2] CAS Number: 181527-42-4[1][3][4]

The structure features a propionate group at the C11 position and a chloroacetyl group at the C21 position of the diflorasone steroid nucleus.

## Chemical Structure

Caption: 2D structure of 11-Propionate 21-chloro diflorasone.

## Physicochemical and Pharmacological Properties

Quantitative experimental data for 11-Propionate 21-chloro diflorasone is scarce. The table below summarizes its computed properties alongside experimentally determined properties of the related, well-characterized corticosteroids, Diflorasone and Diflorasone Diacetate, for comparison.

Property	11-Propionate 21-chloro diflorasone	Diflorasone	Diflorasone Diacetate
Molecular Formula	C <sub>25</sub> H <sub>31</sub> ClF <sub>2</sub> O <sub>5</sub> [1][3][5]	C <sub>22</sub> H <sub>28</sub> F <sub>2</sub> O <sub>5</sub> [6]	C <sub>26</sub> H <sub>32</sub> F <sub>2</sub> O <sub>7</sub> [7][8]
Molecular Weight	484.96 g/mol [3][4][5]	410.45 g/mol [9]	494.53 g/mol [8]
LogP (Octanol/Water)	3.7 (Computed)[1]	2.1 (Experimental)[6]	Not Available
Water Solubility	Not Available	0.0853 mg/mL or 8.53e-02 g/L[10]	Not Available
Pharmacological Class	Corticosteroid (inferred)	Corticosteroid, Anti-inflammatory Agent[6][7]	Corticosteroid, Anti-inflammatory Agent[7]
Mechanism of Action	Glucocorticoid Receptor Agonist (inferred)	Glucocorticoid Receptor Agonist[6][11]	Glucocorticoid Receptor Agonist[7]

## Mechanism of Action: Glucocorticoid Receptor Signaling

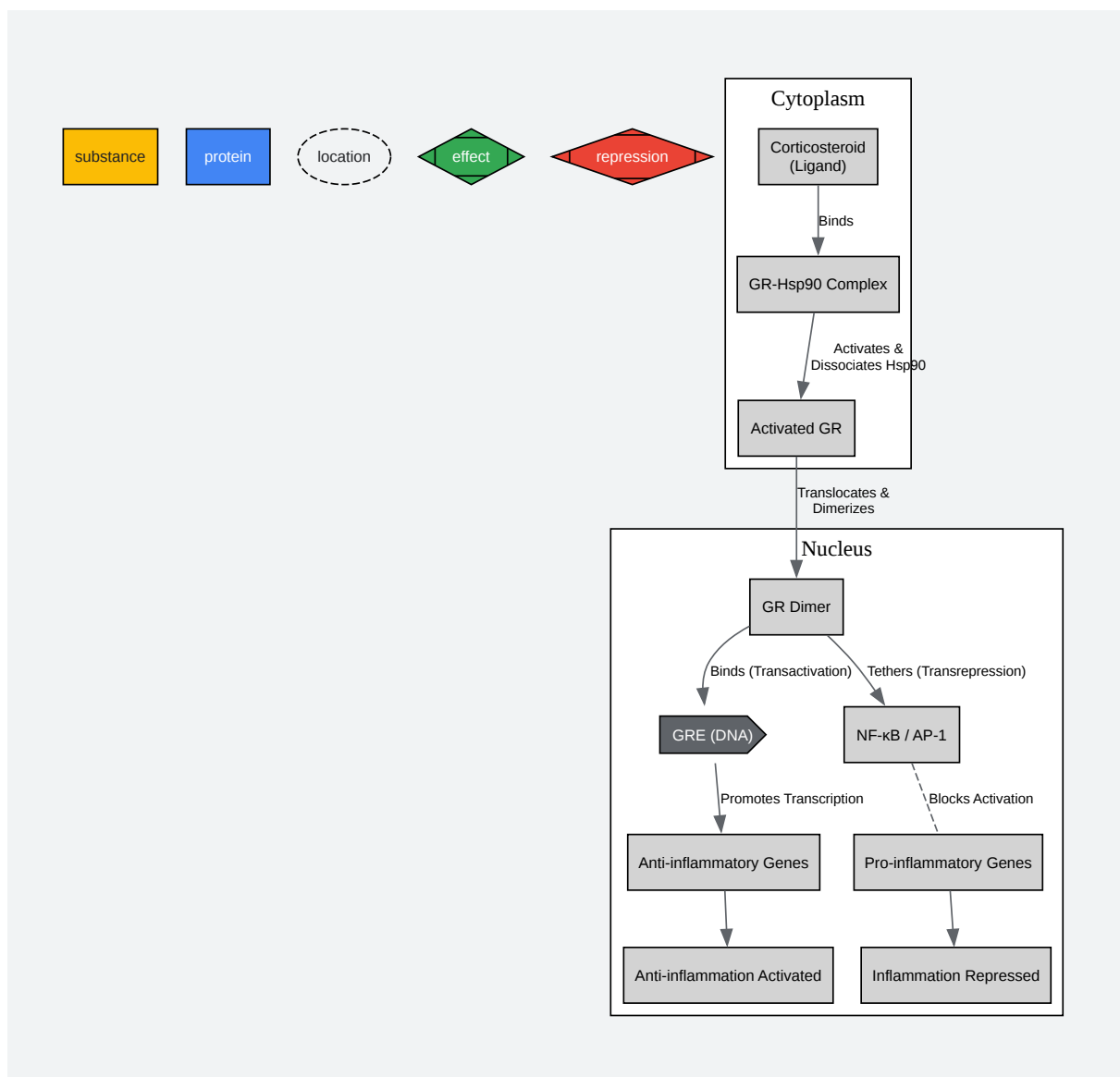
Like all corticosteroids, 11-Propionate 21-chloro diflorasone is presumed to exert its effects by acting as an agonist for the glucocorticoid receptor (GR). This intracellular receptor modulates gene expression to produce anti-inflammatory, antipruritic, and vasoconstrictive effects.[6][10][11] The signaling cascade can be broadly divided into genomic and non-genomic pathways.

## Classical Genomic Pathway

The primary mechanism involves the binding of the corticosteroid to the cytoplasmic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins like heat shock protein 90 (hsp90).[12] The activated GR-ligand complex then translocates to the nucleus.[12]

In the nucleus, the complex can act in several ways:

- **Transactivation:** The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortins.[13][14]
- **Transrepression:** The activated GR can inhibit the activity of pro-inflammatory transcription factors, such as NF- $\kappa$ B and AP-1, by protein-protein interaction, thereby repressing the expression of cytokines, chemokines, and other inflammatory mediators.[7][15]



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Caption: Genomic signaling pathway of glucocorticoid receptors.

## Non-Genomic Pathways

Corticosteroids can also elicit rapid cellular responses that do not depend on gene transcription.<sup>[12][13]</sup> These effects are often mediated by membrane-bound glucocorticoid receptors (mGR) or through the cytoplasmic GR's interaction with intracellular signaling kinases like PI3K, AKT, and MAPKs.<sup>[12][13][16]</sup>

## Experimental Protocols

While specific protocols for 11-Propionate 21-chloro diflorasone are not available, a standard methodology for evaluating the anti-inflammatory potency of a novel topical corticosteroid is the Vasoconstrictor Assay (VCA), also known as the skin blanching assay.

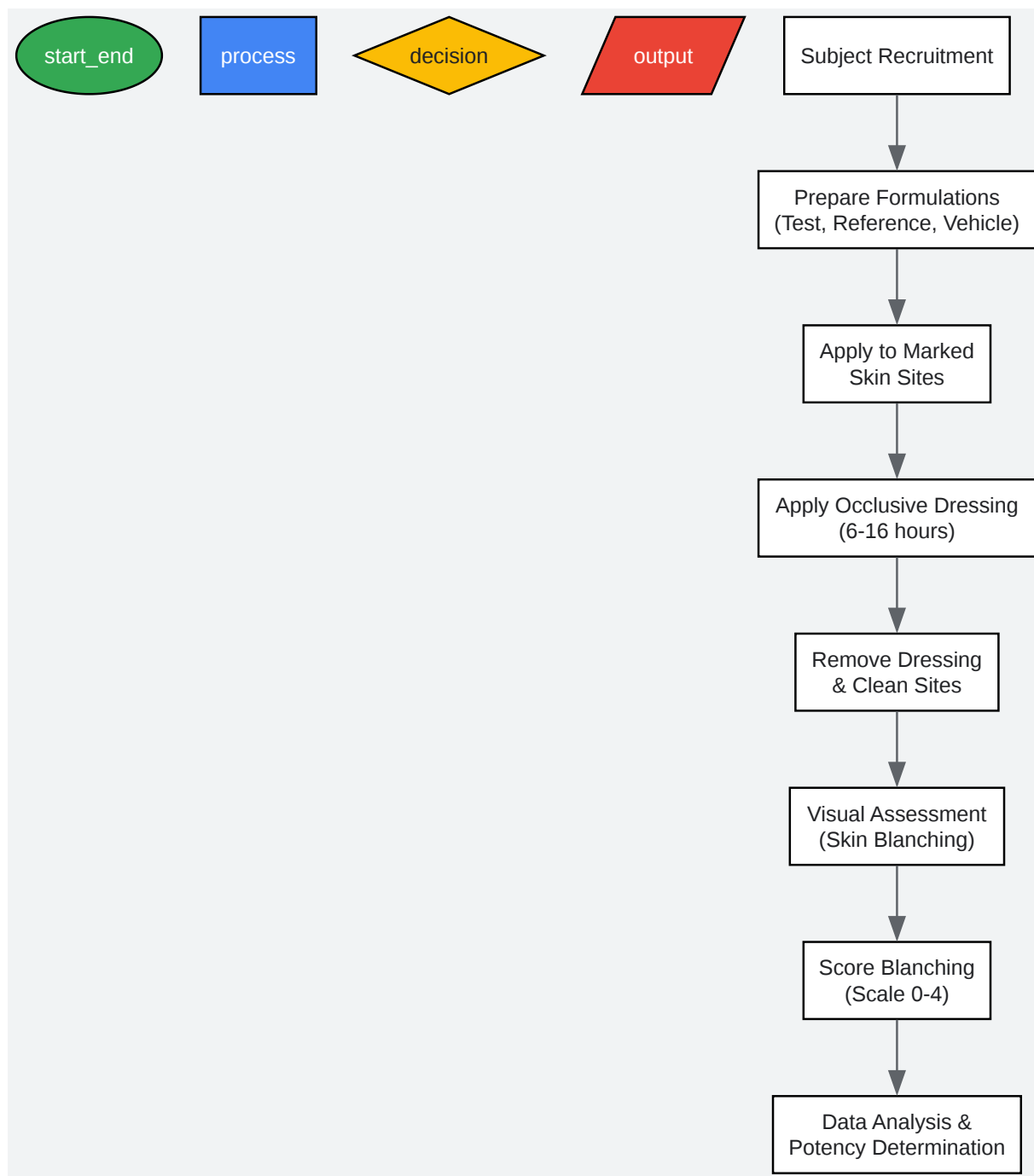
### General Protocol: Vasoconstrictor Assay

**Objective:** To assess the topical anti-inflammatory potency of a test compound by measuring its ability to cause cutaneous vasoconstriction (skin blanching).

**Methodology:**

- **Subject Recruitment:** Healthy volunteers with normal skin on their forearms are enrolled.
- **Compound Preparation:** The test compound (e.g., 11-Propionate 21-chloro diflorasone) and a reference standard (e.g., Diflorasone Diacetate) are formulated into a suitable vehicle (e.g., cream or ointment) at various concentrations. A vehicle-only control is also prepared.
- **Application:** A small, standardized amount of each formulation is applied to marked, distinct sites on the volar aspect of the subjects' forearms.
- **Occlusion:** The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance percutaneous absorption.<sup>[6][10]</sup>
- **Evaluation:** After the occlusion period, the dressings are removed, and the sites are cleaned. Skin blanching at each site is visually assessed by trained evaluators at predetermined time points (e.g., 2, 4, 6, and 24 hours post-removal).
- **Scoring:** The degree of blanching (vasoconstriction) is scored on a standardized scale (e.g., 0 = no blanching, 4 = maximal blanching).

- Data Analysis: The scores for the test compound are compared with those of the reference standard and the vehicle control to determine its relative potency.



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Caption: Experimental workflow for the Vasoconstrictor Assay.

## Conclusion

11-Propionate 21-chloro diflorasone is a structurally defined derivative of the potent corticosteroid diflorasone. While direct experimental data on its biological activity is lacking, its structure strongly implies that it functions as a glucocorticoid receptor agonist, sharing the well-established anti-inflammatory signaling pathways of other corticosteroids. Its identification as an impurity in Halobetasol Propionate preparations suggests it is likely pharmacologically active. Further investigation, potentially using established protocols such as the vasoconstrictor assay, is necessary to fully characterize its potency and therapeutic potential.

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